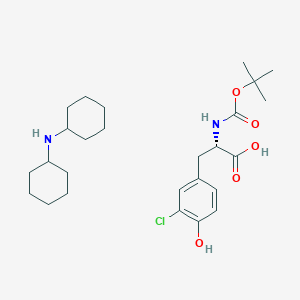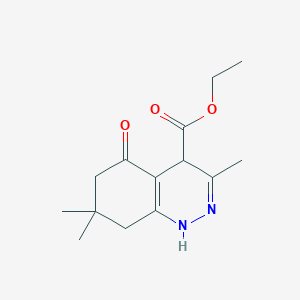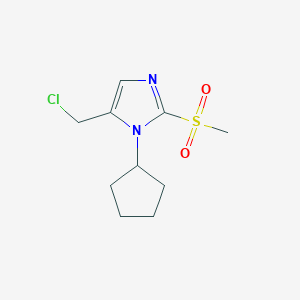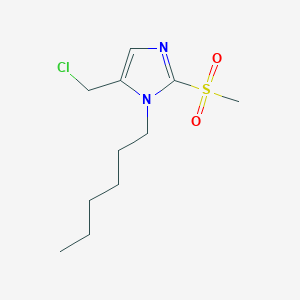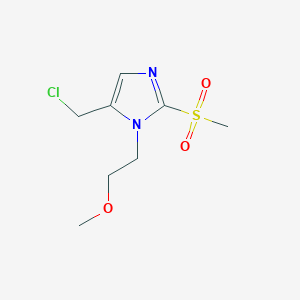![molecular formula C11H19ClN2O3S B6339882 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole CAS No. 1221342-75-1](/img/structure/B6339882.png)
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole, also known as CMMPI, is a synthetic organic compound that is widely used in scientific research due to its unique properties. CMMPI is an imidazole-based compound with a chloromethyl group attached to the 2-methanesulfonyl group. The compound has a variety of applications in scientific research, including synthesis methods, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole is not fully understood. However, it is believed that the compound exerts its effects by forming a complex with metal ions, such as iron, copper, and zinc. This complex is thought to bind to proteins, DNA, and other cellular components, which can lead to changes in the cell’s physiology.
Biochemical and Physiological Effects
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole has been studied for its biochemical and physiological effects. The compound has been shown to inhibit the enzymes cyclooxygenase-2 and 5-lipoxygenase, which are involved in inflammation and pain. In addition, 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole has been shown to inhibit the enzyme dihydrofolate reductase, which is involved in DNA synthesis. The compound has also been shown to inhibit the enzyme thymidylate synthase, which is involved in DNA replication.
実験室実験の利点と制限
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole has several advantages for use in lab experiments. The compound is relatively stable and can be stored for long periods of time without significant degradation. In addition, the compound is soluble in water and organic solvents, making it easy to work with in the laboratory. The compound also has a low toxicity, making it safe to use in experiments.
However, there are some limitations to using 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole in lab experiments. The compound is not very soluble in some organic solvents, such as ether and chloroform. In addition, the compound is not very stable in the presence of strong acids or bases. Finally, the compound can be toxic if ingested in large amounts.
将来の方向性
There are several potential future directions for the use of 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole in scientific research. The compound could be used to synthesize new compounds with improved properties, such as increased solubility or increased stability. In addition, the compound could be used to develop new drugs or drug delivery systems. Finally, the compound could be used to study the mechanism of action of various proteins, enzymes, and other cellular components.
合成法
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole can be synthesized through a two-step reaction process. The first step involves reacting a 1-chloro-3-methyl-2-methanesulfonyl-1H-imidazole with 1-chloro-2-methyl-3-methanesulfonyl-1H-imidazole in an aqueous medium. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The second step involves reacting the resulting product with a propane-2-yloxypropyl chloride in an aqueous medium. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide.
科学的研究の応用
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole is widely used in scientific research due to its unique properties. The compound has been used in the synthesis of various biologically active compounds, such as benzimidazole derivatives and pyrrolidine derivatives. 5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole has also been used as a building block in the synthesis of heterocyclic compounds, such as oxazinones, thiazoles, and thiadiazoles. In addition, the compound has been used in the synthesis of polymers, such as polyurethanes, polyamides, and polyesters.
特性
IUPAC Name |
5-(chloromethyl)-2-methylsulfonyl-1-(3-propan-2-yloxypropyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN2O3S/c1-9(2)17-6-4-5-14-10(7-12)8-13-11(14)18(3,15)16/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOHTMXCXHUOIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=CN=C1S(=O)(=O)C)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-methanesulfonyl-1-[3-(propan-2-yloxy)propyl]-1H-imidazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

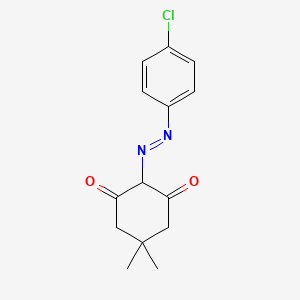
![2,10-Diaza-9-(2,4-dichlorophenyl)-13-chloro-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(15),3(8),11(12),13-tetraen-7-one](/img/structure/B6339813.png)

![(11bR)-2,6-Di(3,5-diMePh)-8,9,10,11,12,13,14,15-8hydro-4-OH-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% 99%ee](/img/structure/B6339825.png)
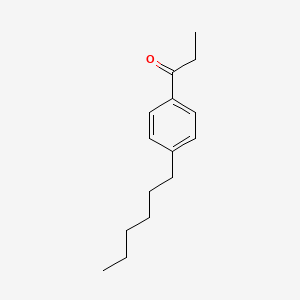
![t-Butyl 2,4-dioxo-2,3,4,5,6,8-hexahydropyrido[3,4-d]pyrimidine-7(1H)-carboxylate](/img/structure/B6339842.png)
